molecular formula C24H10F12O2 B8244102 2,5-bis[3,5-bis(trifluoromethyl)phenyl]terephthalaldehyde

2,5-bis[3,5-bis(trifluoromethyl)phenyl]terephthalaldehyde

Cat. No.: B8244102
M. Wt: 558.3 g/mol
InChI Key: LZNFGEBCRHWGIV-UHFFFAOYSA-N
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Description

2,5-Bis[3,5-bis(trifluoromethyl)phenyl]terephthalaldehyde is a highly fluorinated aromatic aldehyde derivative. Its structure consists of a terephthalaldehyde backbone (benzene-1,4-dicarboxaldehyde) substituted at the 2- and 5-positions with 3,5-bis(trifluoromethyl)phenyl groups. The trifluoromethyl (-CF₃) substituents are electron-withdrawing and sterically bulky, significantly influencing the compound’s physicochemical properties, such as solubility, thermal stability, and reactivity in condensation or coordination reactions.

Properties

IUPAC Name

2,5-bis[3,5-bis(trifluoromethyl)phenyl]terephthalaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H10F12O2/c25-21(26,27)15-1-11(2-16(7-15)22(28,29)30)19-5-14(10-38)20(6-13(19)9-37)12-3-17(23(31,32)33)8-18(4-12)24(34,35)36/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNFGEBCRHWGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CC(=C(C=C2C=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H10F12O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’‘,5,5’‘-Tetrakis(trifluoromethyl)-[1,1’:4’,1’‘-terphenyl]-2’,5’-dicarbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Terphenyl Core: The initial step involves the synthesis of the [1,1’:4’,1’'-terphenyl] core through a series of coupling reactions.

    Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Aldehyde Functionalization: The final step involves the oxidation of specific positions on the terphenyl core to introduce the aldehyde groups. This can be achieved using reagents like pyridinium chlorochromate or Dess-Martin periodinane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The aldehyde groups can undergo oxidation to form carboxylic acids.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate, Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding primary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that compounds containing the trifluoromethyl group, such as 2,5-bis[3,5-bis(trifluoromethyl)phenyl]terephthalaldehyde, exhibit potent antimicrobial properties. A study demonstrated that derivatives of this compound were effective against drug-resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum biofilm eradication concentrations (MBEC) for these derivatives were as low as 1 µg/mL, showcasing their potential as antimicrobial agents in clinical settings .

Anti-Cancer Properties
The compound has been investigated for its anti-cancer potential. A series of hydrazone derivatives synthesized from this compound were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting the compound's utility in developing new anti-cancer therapies .

Materials Science Applications

Polymer Chemistry
this compound serves as a building block in the synthesis of high-performance polymers. Its incorporation into polymer matrices enhances thermal stability and chemical resistance due to the presence of trifluoromethyl groups. These polymers are suitable for applications in coatings and advanced materials that require durability under harsh conditions .

Dyes and Pigments
The compound's unique structure allows it to be used in the formulation of dyes and pigments. Its fluorinated nature imparts exceptional lightfastness and stability to environmental factors, making it ideal for use in textiles and plastics .

Catalysis

Phase-Transfer Catalysis
this compound has been utilized in phase-transfer catalysis due to its ability to facilitate reactions between immiscible phases. This application is particularly useful in organic synthesis where efficient transfer of reactants is crucial .

Data Table: Summary of Applications

Application AreaSpecific UseNotable Findings
PharmaceuticalsAntimicrobial agentsEffective against MRSA with MBEC values as low as 1 µg/mL
Anti-cancer therapiesSignificant cytotoxicity against various cancer cell lines
Materials ScienceHigh-performance polymersEnhanced thermal stability and chemical resistance
Dyes and pigmentsExceptional lightfastness and environmental stability
CatalysisPhase-transfer catalysisFacilitates reactions between immiscible phases

Case Studies

  • Antimicrobial Study
    A research study synthesized various derivatives from this compound and tested their efficacy against MRSA. The findings highlighted the importance of the trifluoromethyl substitution in enhancing antimicrobial activity.
  • Polymer Development
    Another study focused on incorporating the compound into polymer matrices to improve their durability. The resulting materials demonstrated superior performance in extreme conditions compared to traditional polymers.

Mechanism of Action

The mechanism by which 3,3’‘,5,5’‘-Tetrakis(trifluoromethyl)-[1,1’:4’,1’‘-terphenyl]-2’,5’-dicarbaldehyde exerts its effects is largely dependent on its chemical structure. The trifluoromethyl groups enhance the compound’s stability and electron-withdrawing properties, influencing its reactivity and interactions with other molecules. The aldehyde groups can form covalent bonds with nucleophiles, making the compound a versatile intermediate in various chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,5-bis[3,5-bis(trifluoromethyl)phenyl]terephthalaldehyde with structurally related compounds, emphasizing substituent effects and functional behavior:

Compound Substituents Key Properties Applications/Reactivity
This compound -CF₃ groups at 3,5-positions of phenyl rings High lipophilicity, low polarity, enhanced thermal stability due to -CF₃ groups Likely used in fluorinated polymers or as a ligand for electron-deficient metal centers
Terephthalaldehyde (benzene-1,4-dicarboxaldehyde) Unsubstituted aldehyde groups High reactivity in Schiff base/coordination chemistry; moderate solubility Common precursor for macrocycles, covalent organic frameworks (COFs), and ligands
[N(E),N′(E)]-N,N′-(1,4-Phenylenedimethylidyne)bis-3,5-bis(propan-2-yl)-1H-pyrazol-4-amine Isopropyl (-CH(CH₃)₂) groups on pyrazole Steric bulk reduces crystallization freedom; moderate electron-donating effects Forms stable Schiff bases; potential use in supramolecular chemistry or catalysis

Key Findings:

  • Steric Impact : The 3,5-bis(trifluoromethyl)phenyl substituents introduce greater steric hindrance than isopropyl groups (as in ’s compound), which may limit its utility in forming densely packed crystalline materials.
  • Solubility: Fluorinated aromatic systems like the target compound exhibit superior solubility in nonpolar solvents (e.g., THF, chloroform) compared to non-fluorinated analogs, aligning with trends observed in fluorinated polymers .

Biological Activity

2,5-bis[3,5-bis(trifluoromethyl)phenyl]terephthalaldehyde is a compound characterized by its unique trifluoromethyl-substituted phenyl groups. This structure has been associated with various biological activities, particularly in antimicrobial and anticancer research. The compound's chemical formula is C22H12F6O2C_{22}H_{12}F_{6}O_{2} with a molecular weight of approximately 396.32 g/mol.

  • Molecular Formula : C22H12F6O2C_{22}H_{12}F_{6}O_{2}
  • Molecular Weight : 396.32 g/mol
  • CAS Number : 162620912
  • Physical State : Solid
  • Melting Point : Approximately 55 °C

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have demonstrated that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. The specific activity of this compound has been evaluated against various bacterial strains, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Efficacy of Trifluoromethyl-Substituted Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Minimum Biofilm Eradication Concentration (MBEC)
This compoundMRSA1 µg/mL1 µg/mL
Other derivativesS. aureusVariesVaries

The above data indicates that the compound exhibits potent activity against S. aureus biofilms, with MBEC values as low as 1 µg/mL, highlighting its potential for therapeutic applications in treating resistant infections .

Anticancer Activity

Research has also explored the anticancer properties of trifluoromethyl-substituted compounds. These compounds have shown promise in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects
In a study conducted on several cancer cell lines, including breast and colon cancer cells, it was found that treatment with this compound led to significant reductions in cell viability. The compound induced apoptosis and disrupted mitochondrial function in treated cells.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules and cellular pathways:

  • Reactive Oxygen Species (ROS) Generation: Induces oxidative stress leading to cell death.
  • Apoptosis Pathways : Activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins.
  • Cell Cycle Arrest : Interferes with the cell cycle progression at G1/S phase.

Safety and Toxicity

While the biological activities are promising, safety assessments are critical. The compound is classified as an irritant and poses risks such as skin irritation and serious eye damage upon exposure . Therefore, appropriate handling precautions are necessary during laboratory use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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